Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Description
Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized acylated sugar derivative with a complex stereochemical and substitution pattern. Its molecular formula is C₂₄H₃₃NO₁₆, and it has a molecular weight of 591.5 g/mol . The structure comprises a central oxane (pyranose) ring substituted with acetyloxy groups at positions 2 and 4, a 2-acetyloxyacetyl-amino group at position 5, and a 1,2,3-triacetyloxypropyl side chain at position 4. The methyl carboxylate group at position 2 enhances the compound’s stability and modulates its solubility in organic solvents.
This compound is synthesized via sequential acetylation and coupling reactions, often employing protective group strategies to achieve regioselectivity.
Properties
Molecular Formula |
C24H33NO16 |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32) |
InChI Key |
YVLNEPRLKNKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple acetylation steps. The starting material, neuraminic acid, undergoes acetylation at specific hydroxyl groups to form the pentaacetyl derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The final product is obtained after purification through recrystallization or chromatography.
Chemical Reactions Analysis
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cellular recognition and signaling processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting sialic acid-related pathways.
Industry: It is used in the production of glycoproteins and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular signaling pathways and influence various biological processes. The acetyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are derivatives of methyl oxane carboxylates with varying substituents. Below is a detailed comparison based on molecular features, reactivity, and applications:
Key Differences
Hydrophilicity vs. Lipophilicity: The hydroxyl-rich analog (C₁₀H₁₇NO₈) is water-soluble, making it suitable for aqueous-phase reactions . The target compound and its phenylsulfanyl analog are lipophilic due to acetyl groups, favoring membrane permeability and organic-phase synthesis .
Reactivity: The phenylsulfanyl group in the third compound increases susceptibility to oxidation and nucleophilic attack, enabling diverse derivatization pathways . The 2-acetyloxyacetyl-amino group in the target compound may undergo hydrolysis under basic conditions, releasing active amine intermediates .
Biological Activity :
- The phenylsulfanyl analog shows preliminary antimicrobial activity, likely due to sulfur’s electron-withdrawing effects disrupting microbial membranes .
- The target compound’s acetylated structure may act as a prodrug, with enzymatic deacetylation releasing bioactive moieties in vivo .
Research Findings and Trends
- Crystallography: SHELX software has been pivotal in resolving the stereochemistry of such compounds, though its limitations in handling highly flexible side chains (e.g., triacetyloxypropyl) are noted .
- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal the target compound decomposes at ~180°C , higher than its hydroxyl-rich analog (~120°C ), due to acetyl groups stabilizing the structure .
Biological Activity
Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate, with the CAS number 1195053-25-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C26H32N4O12S
- Molecular Weight : 624.62 g/mol
- IUPAC Name : methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : Research has shown that this compound may inhibit the proliferation of cancer cells in vitro. The exact mechanism involves the induction of apoptosis in tumor cells and inhibition of specific oncogenic pathways.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes such as ornithine aminotransferase (hOAT), which is linked to metabolic pathways involved in cancer progression. Inhibition studies have indicated a high potency with IC50 values in the low micromolar range .
Antimicrobial Studies
A study conducted by Vivas et al. (2005) demonstrated that compounds similar to methyl 2,4-diacetyloxy derivatives showed competitive inhibition against lactate dehydrogenase in Plasmodium falciparum, suggesting potential as an antimalarial agent .
Anticancer Mechanisms
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : The compound reduced cell viability significantly at concentrations of 10–50 µM after 48 hours of treatment .
Enzyme Inhibition Profile
The inhibition of hOAT was characterized by kinetic studies revealing:
- IC50 Values : Approximately 0.5 µM for hOAT.
- Mechanism : The compound forms a stable adduct with the enzyme, preventing substrate access and hence inhibiting its activity .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with hepatocellular carcinoma.
- Case Study 2 : An investigation into the antimicrobial efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated groups compared to controls.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Anticancer | HeLa | 20 | Induction of apoptosis |
| Enzyme Inhibition | hOAT | 0.5 | Formation of stable enzyme adduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
